5-(3-aminopropyl)piperidin-2-one
Description
Properties
CAS No. |
1547007-55-5 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminopropyl)piperidin-2-one typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, and nickel . Another method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow reactions and microwave irradiation to achieve efficient cyclocondensation in an alkaline aqueous medium . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3-aminopropyl)piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Hydrogenation reactions using palladium and rhodium catalysts are common.
Substitution: The compound can undergo substitution reactions to form various substituted piperidines.
Common Reagents and Conditions
Common reagents used in these reactions include palladium, rhodium, cobalt, ruthenium, and nickel-based catalysts . Reaction conditions often involve hydrogenation, cyclization, and cycloaddition processes .
Major Products Formed
The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Cancer Therapy
5-(3-Aminopropyl)piperidin-2-one has shown potential in cancer treatment through its role in synthesizing piperidine derivatives that exhibit anticancer activity. Recent studies have highlighted its effectiveness in inducing apoptosis in tumor cells. For instance, a three-component cycloaddition reaction involving piperidine derivatives resulted in compounds that demonstrated superior cytotoxicity compared to established chemotherapeutics like bleomycin .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Mechanism of Action | Model | Reference |
|---|---|---|---|
| Compound A | Induces apoptosis | FaDu cells | |
| Compound B | Inhibits cell proliferation | Colorectal cancer | |
| Compound C | Targets multiple pathways | Various cancers |
Neurological Disorders
Research indicates that this compound can be utilized to develop drugs targeting neurological conditions such as Alzheimer’s disease and neuropathic pain. Its derivatives have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's pathology. Furthermore, compounds derived from this structure have exhibited neuroprotective effects and improved cognitive function in preclinical models .
Table 2: Neurological Applications of Piperidine Derivatives
| Application | Target Enzyme | Effectiveness | Reference |
|---|---|---|---|
| Alzheimer’s Disease | AChE & BuChE inhibition | Improved cognition | |
| Neuropathic Pain | σ1 receptor antagonism | Pain reduction |
Infectious Diseases
This compound has been explored for its potential against infectious diseases, particularly malaria and viral infections. It acts as a chemotype for inhibiting the Botulinum neurotoxin and has shown efficacy against Plasmodium falciparum (the malaria parasite) and the Ebola virus . This compound's ability to target critical pathways in these pathogens makes it a candidate for further development.
Table 3: Antimicrobial Applications
| Pathogen | Mechanism of Action | Reference |
|---|---|---|
| Botulinum toxin | Inhibition of light chain | |
| P. falciparum | Antimalarial activity | |
| Ebola virus | Viral inhibition |
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its structural properties allow it to be incorporated into various scaffolds for drug design, enhancing the pharmacological profiles of new compounds . Notably, it has been used to synthesize functionalized piperidines that are pivotal in drug discovery.
Table 4: Synthetic Applications
Mechanism of Action
The mechanism of action of 5-(3-aminopropyl)piperidin-2-one involves its interaction with various molecular targets and pathways. For example, piperidine derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase systems . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidin-2-one Core
The piperidin-2-one scaffold is highly adaptable, with modifications at the 5-position significantly altering physicochemical and biological properties. Below is a comparative analysis:
5-[2-(N,N-Dimethylamino)ethyl]piperidin-2-one (Analog2)
- Structure: Substituted with a dimethylaminoethyl side chain.
- Synthesis: Prepared via palladium-catalyzed coupling, yielding 71% for the aminopropyl variant compared to dimethylaminoethyl analogs .
- Key Differences: The dimethylamino group introduces stronger electron-donating effects and reduced polarity compared to the primary amine in 5-(3-aminopropyl)piperidin-2-one. This may enhance membrane permeability but reduce electrostatic interactions with biomolecules like DNA .
5-(Trifluoromethyl)piperidin-2-one
- Structure : Features a trifluoromethyl (-CF₃) group at the 5-position.
- Properties: The electron-withdrawing -CF₃ group increases lipophilicity (logP ~1.5) and metabolic stability compared to the hydrophilic aminopropyl chain. Molecular weight is 167.13 g/mol, lower than this compound (~156.22 g/mol) .
- Applications : Commonly used in agrochemicals and pharmaceuticals for its resistance to oxidative degradation .
Ethyl-5-(2,3,6-trifluorophenyl)piperidin-2-one
- Structure : Aryl-substituted with a 2,3,6-trifluorophenyl group.
- Properties: The fluorine atoms enhance binding to aromatic pockets in enzymes (e.g., kinases) via halogen bonding. Mass spectrometry data (m/z = 326.0) indicates a higher molecular weight than this compound .
- Synthesis: Prepared via Suzuki-Miyaura coupling, contrasting with the reductive amination routes used for aminopropyl derivatives .
5-(3-Aminopropyl)-2'-deoxyuridine (dU*)
- Structure: A nucleoside analog with the aminopropyl chain on uracil.
- DNA Interactions : Incorporation into DNA hairpins showed similar melting temperatures (Tₘ ~64–66°C) to unmodified hairpins but reduced charge density, enabling tighter Mg²⁺ binding .
- Contrast with this compound: While both feature the aminopropyl group, dU* integrates into nucleic acids, whereas the piperidin-2-one derivative is more commonly used as a small-molecule scaffold .
8-[[1-(3-Aminopropyl)piperidin-4-yl]amino]-5-[5-(hydroxymethyl)pyridin-3-yl]-1,7-naphthyridin-2-one
- Structure : A polycyclic derivative with a hydroxymethylpyridine moiety.
Physicochemical and Thermodynamic Data
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(3-aminopropyl)piperidin-2-one, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, coupling a piperidin-2-one scaffold with a 3-aminopropyl group via catalytic hydrogenation or using coupling agents like EDCI/HOBt. Key parameters include:
- Temperature : Maintain 0–5°C during exothermic steps to avoid side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Catalysts : Palladium on carbon (Pd/C) for hydrogenation or borane-THF for amine protection .
- Characterization : Confirm product purity via HPLC (>95%) and structural validation using H/C NMR .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.
- Spectroscopy : NMR (DMSO-d₆ or CDCl₃) to resolve amine and carbonyl peaks. FT-IR for detecting NH stretches (~3300 cm⁻¹) and lactam C=O (~1680 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS-ESI) for exact mass confirmation .
Q. What are the primary research applications of this compound in pharmaceutical development?
- Methodological Answer : The compound serves as a precursor for:
- Neurological Agents : Structural analogs (e.g., piperazine derivatives) target serotonin receptors .
- Antimicrobials : Modifications at the aminopropyl group enhance biofilm penetration .
- Kinase Inhibitors : The lactam ring enables hydrogen bonding with ATP-binding pockets .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis of this compound?
- Methodological Answer : A 2³ factorial design evaluates three variables (e.g., temperature, solvent ratio, catalyst loading). Steps include:
- Screening : Identify significant factors via Plackett-Burman design.
- Response Surface Methodology (RSM) : Central Composite Design (CCD) models interactions between variables.
- Validation : Confirm optimized conditions (e.g., 60°C, DMF:H₂O 4:1, 5% Pd/C) yield >85% purity .
Q. How can researchers resolve contradictions in toxicity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability. Mitigation strategies:
- Standardized Protocols : Follow OECD guidelines for acute oral toxicity (e.g., Test No. 423).
- Dose-Response Studies : Use logarithmic dilution series to identify LD₅₀ thresholds.
- In Silico Tools : Predict toxicity via QSAR models (e.g., TEST, ProTox-II) to cross-validate experimental data .
Q. What experimental strategies are effective for studying the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer :
- Scaffold Hopping : Replace the piperidinone ring with morpholine or pyrrolidone to assess conformational flexibility.
- Isosteric Replacements : Substitute the aminopropyl group with sulfonamides or carbamates.
- Computational Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities against target proteins (e.g., kinases) .
Q. How can AI-driven automation improve the scale-up of this compound synthesis?
- Methodological Answer :
- Process Simulation : COMSOL Multiphysics models heat/mass transfer in continuous-flow reactors.
- Machine Learning (ML) : Train neural networks on historical reaction data to predict optimal residence times and catalyst lifetimes.
- Robotic Platforms : Use liquid-handling robots (e.g., Opentrons) for high-throughput screening of reaction conditions .
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing contradictory bioassay results of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
- Bland-Altman Plots : Visualize agreement between assay replicates.
- Principal Component Analysis (PCA) : Identify outliers in high-dimensional datasets (e.g., IC₅₀ values across cell lines) .
Safety and Compliance
Q. How should researchers address gaps in ecotoxicological data for this compound?
- Methodological Answer :
- Tiered Testing : Start with Daphnia magna acute immobilization (OECD 202), then proceed to algal growth inhibition (OECD 201).
- Bioaccumulation Studies : Measure log (octanol-water partition coefficient) to estimate BCF (bioconcentration factor).
- Read-Across : Use data from structurally similar compounds (e.g., piperidine derivatives) under REACH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
